FGFR1 Kinase Inhibition: Measured IC50 of 7-Methyl Analog Establishes Baseline Activity for Fragment-to-Lead Optimization
In a Z-LYTE enzymatic kinase assay format (Invitrogen Corp.), 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione exhibited an IC50 of 1.90E+3 nM (1.9 μM) against Fibroblast Growth Factor Receptor 1 (FGFR1) [1]. For context within the class, the unsubstituted parent scaffold (1,4-diazaspiro[5.5]undecane-2,5-dione, CAS 106025-29-0) lacks a methyl group and is expected to present different steric and electronic features at the hinge-binding interface; however, no publicly available FGFR1 IC50 data were identified for the parent compound for direct comparison. The measured 1.9 μM IC50 establishes this compound as a low-micromolar fragment hit suitable for structure-based optimization, consistent with the fragment-like physicochemical profile (MW 196.25, XLogP3 0.7, 0 rotatable bonds) [2]. By class-level inference from the Allen et al. (2013) diazaspirocyclic kinase inhibitor study, the introduction of substituents at the spirocycle positions alters kinase selectivity profiles through engagement of the P-loop and modulation of spirocycle conformation [3].
| Evidence Dimension | FGFR1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.90E+3 nM (1.9 μM) against FGFR1 |
| Comparator Or Baseline | Parent scaffold (CAS 106025-29-0): no publicly available FGFR1 IC50 data identified. ATP-competitive kinase inhibitor reference AZD4547: FGFR1 IC50 = 0.8 ± 0.1 nM (reported in unrelated FGFR inhibitor series for context only). |
| Quantified Difference | Target compound exhibits measurable but weak FGFR1 inhibition (1.9 μM), consistent with a fragment-like starting point; ~2,400-fold weaker than clinical-stage FGFR inhibitor AZD4547, as expected for an unoptimized fragment. |
| Conditions | Z-LYTE Enzymatic Kinase Assay format (Invitrogen Corp., Carlsbad, CA) per manufacturer instructions. FGFR1 enzyme with Substrate Peptide Tyr 04. |
Why This Matters
The 1.9 μM FGFR1 IC50 provides a quantifiable baseline for this specific methyl-substituted scaffold, enabling rational procurement decisions for kinase-focused fragment screening or SAR expansion programs where the 7-methyl substitution pattern is required as a synthetic starting point.
- [1] BindingDB PrimarySearch_ki. FGFR1 (Fibroblast growth factor receptor 1) inhibition data. IC50: 1.90E+3 nM; Z-LYTE Enzymatic Kinase Assay format (Invitrogen Corp.). BindingDB, accessed 2026. View Source
- [2] PubChem Compound Summary for CID 13654584, 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione. National Center for Biotechnology Information. Accessed 2026. View Source
- [3] Allen CE, Chow CL, Caldwell JJ, Westwood IM, van Montfort RL, Collins I. Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Bioorg Med Chem. 2013;21(18):5707-5724. PMID: 23920481. View Source
